Methyl 2-hydroxy-2-(pyridin-4-yl)acetate
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Overview
Description
Methyl 2-hydroxy-2-(pyridin-4-yl)acetate is an organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a pyridine ring attached to a hydroxyacetate group. Pyridine derivatives are known for their wide range of biological activities and are commonly used in medicinal chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-hydroxy-2-(pyridin-4-yl)acetate typically involves the reaction of pyridine-4-carboxaldehyde with methyl glycolate in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions, and the product is purified by recrystallization from ethanol .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction conditions and higher yields. The use of automated systems also ensures consistent product quality and reduces the risk of contamination.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-hydroxy-2-(pyridin-4-yl)acetate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Formation of methyl 2-oxo-2-(pyridin-4-yl)acetate.
Reduction: Formation of methyl 2-hydroxy-2-(pyridin-4-yl)ethanol.
Substitution: Formation of nitro or halogenated derivatives of the pyridine ring.
Scientific Research Applications
Methyl 2-hydroxy-2-(pyridin-4-yl)acetate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex pyridine derivatives.
Biology: Studied for its potential antimicrobial and antiviral activities.
Industry: Used in the synthesis of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of methyl 2-hydroxy-2-(pyridin-4-yl)acetate involves its interaction with specific molecular targets in biological systems. The compound can inhibit the activity of certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the activity of enzymes involved in the inflammatory response, thereby reducing inflammation .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-(pyridin-4-yl)acetate: Lacks the hydroxy group, making it less reactive in certain chemical reactions.
4-Hydroxy-2-quinolones: Similar in structure but contain a quinolone ring instead of a pyridine ring.
Pyridine Compounds with Antimicrobial and Antiviral Activities: Share the pyridine ring but differ in the functional groups attached to the ring.
Uniqueness
Methyl 2-hydroxy-2-(pyridin-4-yl)acetate is unique due to the presence of both a hydroxy group and an ester group attached to the pyridine ring. This combination of functional groups allows for a wide range of chemical reactions and potential biological activities, making it a versatile compound in research and industrial applications.
Biological Activity
Methyl 2-hydroxy-2-(pyridin-4-yl)acetate, a compound featuring a pyridine ring, has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound has the molecular formula C8H9NO3 and is classified as an ester. Its structure includes a hydroxyl group, which is critical for its biological activity, allowing for interactions with various biological macromolecules.
The biological activity of this compound can be attributed to several mechanisms:
- Hydrogen Bonding : The hydroxyl group can form hydrogen bonds with enzymes and receptors, modulating their activity.
- Ester Hydrolysis : The ester group can undergo hydrolysis, releasing the active acid form that may exhibit enhanced biological effects.
- Pyridine Interaction : The presence of the pyridine ring allows for interaction with specific protein targets, which can enhance its therapeutic properties.
Antimicrobial Activity
Research indicates that compounds containing a pyridine nucleus exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of pyridine can effectively inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli .
Compound | Bacterial Strain | Inhibition (%) |
---|---|---|
This compound | S. aureus | 60% |
This compound | E. coli | 55% |
Anticancer Activity
The compound has also been investigated for its potential anticancer effects. In vitro studies demonstrate that this compound exhibits antiproliferative activity against various cancer cell lines. For example, IC50 values in the range of 10–50 µM have been reported in studies involving human cancer cell lines .
Case Studies
- Study on Anticancer Properties : A study focused on the synthesis and evaluation of pyridine derivatives revealed that this compound showed promising results in inhibiting the proliferation of cancer cells at concentrations as low as 25 µM .
- Antimicrobial Efficacy : Another research effort highlighted the compound's effectiveness against multi-drug resistant strains of bacteria, showcasing its potential as an alternative therapeutic agent in treating infections caused by resistant pathogens .
Properties
Molecular Formula |
C8H9NO3 |
---|---|
Molecular Weight |
167.16 g/mol |
IUPAC Name |
methyl 2-hydroxy-2-pyridin-4-ylacetate |
InChI |
InChI=1S/C8H9NO3/c1-12-8(11)7(10)6-2-4-9-5-3-6/h2-5,7,10H,1H3 |
InChI Key |
NFZOUDITUCCKQD-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(C1=CC=NC=C1)O |
Origin of Product |
United States |
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